6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-3-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-4-5-15-6-2-3-7(10)11-8(6)9(12)13/h2-3H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVCGRZRGINOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis: 6-Amino-2-methylpyridine
The initial raw material, 6-amino-2-methylpyridine, is synthesized via diazotization, bromination, and oxidation:
- Diazotization: Conversion of 6-amino-2-methylpyridine to its diazonium salt.
- Bromination: Reaction with bromine to introduce bromine at the 6-position, yielding 6-bromo-2-methylpyridine.
- Oxidation: Using oxidants such as potassium permanganate, the methyl group is oxidized to a carboxylic acid, forming 6-bromo-2-pyridinecarboxylic acid.
This route is favored for its raw material accessibility and operational simplicity, with high yields (~92%) and high purity (>99%) confirmed through chromatography analysis.
Preparation of 6-Bromo-2-Pyridinecarboxylic Acid
The key intermediate, 6-bromo-2-pyridinecarboxylic acid, is obtained by oxidizing 6-bromo-2-methylpyridine:
- Oxidation Conditions: Conducted in aqueous medium with oxidants like potassium permanganate at 60-70°C for 6-8 hours.
- Isolation: Post-reaction, the mixture is cooled, filtered, acidified, and washed to isolate the acid as a white powder with high purity.
Esterification to 6-Bromo-2-Pyridine Methyl Formate
The carboxylic acid undergoes catalytic esterification:
- Catalyst: p-Toluenesulfonic acid (preferably molar ratio 1:0.1-0.16 with acid).
- Reaction Conditions: Heating absolute methanol with the acid and catalyst under stirring for 2-8 hours.
- Process: After completion, the mixture is cooled, solids are separated, washed, dried, and recrystallized from mixed solvents to yield the methyl ester, 6-bromo-2-pyridine methyl formate.
Conversion to 6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic Acid
The ester is then subjected to nucleophilic substitution to introduce the 2-methoxyethoxy group:
- Method: Reacting the methyl ester with 2-methoxyethanol under suitable conditions (e.g., using a base catalyst like potassium carbonate) to substitute the methyl ester with the 2-methoxyethoxy group.
- Alternative Route: Direct esterification of the acid with 2-methoxyethanol in the presence of acid catalysts (e.g., sulfuric acid) to form the desired ester.
Final Purification
The final compound is purified via recrystallization or chromatography, ensuring high purity suitable for pharmaceutical or agrochemical applications.
Data Table: Summary of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 6-Amino-2-methylpyridine | Bromination with Br₂, oxidation with KMnO₄ | 6-Bromo-2-pyridinecarboxylic acid | ~92% | High purity, industrial viability |
| 2 | 6-Bromo-2-pyridinecarboxylic acid | Esterification with methanol + p-Toluenesulfonic acid | 6-Bromo-2-pyridine methyl formate | High | Mild conditions, simple operation |
| 3 | Methyl ester | Nucleophilic substitution with 2-methoxyethanol | This compound | Variable | Purified via recrystallization |
Research Findings & Analysis
- Efficiency & Selectivity: The oxidation and bromination steps exhibit high regioselectivity, ensuring the desired substitution at the 6-position with minimal side reactions.
- Operational Simplicity: The methods involve standard organic reactions—bromination, oxidation, esterification—that are well-understood and scalable.
- Industrial Applicability: The process emphasizes safety, cost-efficiency, and high yield, aligning with industrial production standards.
- Raw Material Accessibility: Starting from commercially available 6-amino-2-methylpyridine, the route is cost-effective and adaptable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et₃N) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles (amines, thiols).
- Reduction Reactions : The nitro group can be reduced to an amine.
- Oxidation Reactions : The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Biology
The compound's structural similarity to biologically active molecules makes it significant in biological research. It has been utilized in studies focusing on:
- Enzyme Inhibition : Investigating its potential to inhibit specific enzymes, which could lead to therapeutic applications.
- Receptor Binding Studies : Understanding how it interacts with biological receptors, providing insights into drug design.
Medicine
In medicinal chemistry, this compound is being explored for its potential in drug discovery. Its applications include:
- Drug Development : As a candidate for developing pharmaceuticals targeting metabolic pathways.
- Therapeutic Potential : Investigated for its role in diseases related to NAD+ metabolism, such as obesity and type 2 diabetes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Used in substitution and reduction reactions |
| Biology | Studies on enzyme inhibition and receptor binding | Potential for inhibiting specific enzymes |
| Medicine | Drug discovery targeting metabolic pathways | Investigated for treating metabolic diseases |
Case Studies
-
Enzyme Inhibition Study :
- Researchers explored the compound's ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a critical role in NAD+ salvage pathways. The study demonstrated that derivatives of this compound could increase NAD+ levels significantly, indicating its potential as an anti-obesity drug candidate .
-
Synthesis of Novel Pharmaceuticals :
- A case study highlighted the synthesis of new pyridine derivatives using this compound as a precursor. These derivatives exhibited promising biological activities, suggesting avenues for further pharmaceutical development.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 6-Bromopicolinic Acid (6-Bromo-2-pyridinecarboxylic acid) : Lacks the 3-(2-methoxyethoxy) substituent, resulting in reduced steric hindrance and polarity. It is a common intermediate for metal-catalyzed cross-coupling reactions .
- 3-Bromo-6-chloro-2-pyridinecarboxylic Acid : Features dual halogenation (Br at C3, Cl at C6), enhancing electrophilicity for nucleophilic aromatic substitution. This compound is widely used in pharmaceutical synthesis .
Ether-Substituted Derivatives
- 5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic Acid : Incorporates a benzyloxy group at C3 instead of 2-methoxyethoxy. The bulkier substituent may hinder solubility in polar solvents compared to the target compound .
- Ethyl 6-[...]-pyridine-2-carboxylate (Compound 15 in ) : Contains a 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy} group, demonstrating the impact of extended ether chains on hydrophilicity and self-assembly properties .
Heterocyclic Analogs
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid : A fused bicyclic system with a chlorine substituent. The pyrrolo-pyridine core increases planarity, influencing π-π stacking interactions in crystal structures .
Physicochemical Properties
Notes:
- The 2-methoxyethoxy group in the target compound enhances water solubility compared to halogen-only analogs but reduces it relative to benzyloxy derivatives due to lower hydrophobicity.
- Bromine at C6 directs electrophilic substitution to C4 or C5 positions, while electron-donating ether groups at C3 activate the ring toward electrophilic attack .
Biological Activity
6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a bromine atom, a methoxyethoxy group, and a carboxylic acid functionality, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes due to the presence of the bromine and carboxylic acid groups, which enhance binding affinity to active sites.
- Receptor Binding : Structural similarities to biologically active molecules suggest that it may bind to specific receptors, modulating their activity and influencing cellular pathways.
- Solubility and Bioavailability : The methoxyethoxy group may improve solubility in biological systems, facilitating better absorption and efficacy in vivo.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Bromo-Pyridine Derivative | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis |
| 6-Bromo-Pyridine Derivative | HCT-116 (Colon Cancer) | 1.54 | Cell cycle arrest |
The table indicates that these derivatives can induce apoptosis and inhibit cell proliferation, making them candidates for further development as anticancer agents .
Enzyme Inhibition Studies
In vitro studies have assessed the compound's inhibitory effects on various enzymes:
| Enzyme Target | IC50 (nM) | Selectivity |
|---|---|---|
| Carbonic Anhydrase IX | 10.93 | High selectivity over CA II |
| Kinase Inhibitor Activity | 25.06 | Moderate selectivity |
These findings suggest that the compound may serve as a selective inhibitor in therapeutic applications targeting specific diseases .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related compound on human breast adenocarcinoma cells (MCF-7). The results indicated that the compound significantly reduced cell viability with an IC50 value of 0.48 µM, demonstrating its potential as an effective anticancer agent through apoptosis induction .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrase IX by derivatives of pyridine-based compounds. The results showed that these compounds could inhibit this enzyme at low nanomolar concentrations, indicating their potential use in treating conditions like cancer where CA IX is overexpressed .
Q & A
Q. What synthetic strategies are recommended for preparing 6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid?
- Methodological Answer : A three-step approach is typical:
Bromination : Introduce bromine at the 6-position of a pyridine precursor using NBS (N-bromosuccinimide) or Br₂ in acetic acid under controlled conditions .
Etherification : Install the 2-methoxyethoxy group via nucleophilic substitution (e.g., reacting with 2-methoxyethanol and a base like NaH or K₂CO₃) .
Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl group at the 2-position using KMnO₄ or CrO₃ in acidic media .
Key Validation : Monitor intermediates via TLC and NMR (¹H/¹³C) to confirm regioselectivity and functional group integrity .
Q. How can the purity of this compound be validated, and what analytical techniques are critical?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to achieve ≥95% purity; retention time and peak symmetry indicate purity .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ~ 290.1) via ESI-MS .
- NMR : Look for characteristic shifts:
- Pyridine ring protons (δ 7.5–8.5 ppm, ¹H NMR)
- Methoxyethoxy group (δ 3.4–4.0 ppm for OCH₂CH₂O and δ 3.3 ppm for OCH₃) .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer :
- Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent degradation via hydrolysis or oxidation .
- Pre-purge storage containers to minimize moisture exposure, as carboxylic acids are prone to dimerization or esterification .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer :
- Suzuki Coupling : The 6-bromo group acts as a leaving site for Pd-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (80°C, 12h) .
- Contradiction Note : While bromine typically enhances electrophilicity, steric hindrance from the 2-methoxyethoxy group may reduce coupling efficiency at the 3-position. Computational modeling (DFT) can predict reaction pathways .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate carboxylic acid pKa (~2.5–3.0) and pyridine ring basicity (pKa ~1.0–2.0) .
- Molecular Dynamics (MD) : Simulate aqueous solubility and degradation pathways at physiological pH (7.4) to assess hydrolytic stability .
Q. How can regioselective functionalization of the pyridine ring be achieved without disrupting the carboxylic acid group?
- Methodological Answer :
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) during bromination or etherification, followed by hydrolysis with LiOH .
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate and functionalize the 4-position, leveraging the directing effect of the methoxyethoxy group .
Key Contradictions & Resolutions
- Bromination Efficiency : reports NBS in acetic acid, while older methods (not cited here) may use Br₂. NBS is preferred for reduced side reactions .
- Etherification Solvents : DMF () vs. THF (hypothetical). DMF improves solubility but requires rigorous post-reaction purification to remove residuals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
